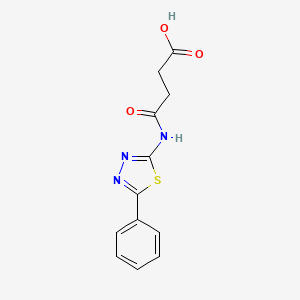
4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-YL)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with succinic anhydride under appropriate conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, and requires the use of a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid is unique due to its specific structure, which combines a thiadiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-oxo-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11N3O3S/c16-9(6-7-10(17)18)13-12-15-14-11(19-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18)(H,13,15,16) |
InChI Key |
JBHZCNZCQPNDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















